Iron(III) Chelation: Quantitative Differentiation from Non-Hydroxylated Quinolones
3-Hydroxy-2-methylquinolin-4(1H)-one forms a stable complex with iron(III), whereas the 4-quinolone HHQ (2-heptyl-4-quinolone), which lacks the 3-hydroxy group, does not form an iron complex under identical conditions [1].
| Evidence Dimension | Iron(III) complex stability constant |
|---|---|
| Target Compound Data | log β3 = 36.2; pFe3+ = 16.6 at pH 7.4 |
| Comparator Or Baseline | HHQ (2-heptyl-4-quinolone) - No complex formation |
| Quantified Difference | Complete functional divergence (complex formation vs. none) |
| Conditions | Biophysical analysis at physiological pH 7.4 |
Why This Matters
Procurement of HHQ cannot substitute for 3-hydroxy-2-methylquinolin-4(1H)-one in any assay or application requiring iron(III) chelation, which is a defining functional property of 3-hydroxy-4-quinolones.
- [1] Diggle, S. P., et al. The Pseudomonas aeruginosa 4-quinolone signal molecules HHQ and PQS play multifunctional roles in quorum sensing and iron entrapment. Chem. Biol. 2007, 14(1), 87-96. View Source
